5-chloro-6-[3-(1H-pyrazol-4-yl)piperidin-1-yl]pyridine-3-carbonitrile
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Overview
Description
5-Chloro-6-[3-(1H-pyrazol-4-yl)piperidin-1-yl]pyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a chloro group, a piperidine ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-6-[3-(1H-pyrazol-4-yl)piperidin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting with the formation of the pyridine core. One common approach is the reaction of 5-chloropyridine-3-carbonitrile with 3-(1H-pyrazol-4-yl)piperidine under suitable conditions, such as heating in the presence of a base and a suitable solvent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The biological applications of this compound include its potential use as a probe in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Medicine: In medicine, this compound has shown promise in the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: In industry, this compound can be utilized in the production of advanced materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism by which 5-chloro-6-[3-(1H-pyrazol-4-yl)piperidin-1-yl]pyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The pyrazole and pyridine moieties are known to interact with various enzymes and receptors, leading to biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
Uniqueness: 5-Chloro-6-[3-(1H-pyrazol-4-yl)piperidin-1-yl]pyridine-3-carbonitrile stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
5-chloro-6-[3-(1H-pyrazol-4-yl)piperidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5/c15-13-4-10(5-16)6-17-14(13)20-3-1-2-11(9-20)12-7-18-19-8-12/h4,6-8,11H,1-3,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZMMCAAXMEDNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=N2)C#N)Cl)C3=CNN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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